molecular formula C16H15FN6O2 B6484235 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea CAS No. 897623-98-2

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea

Cat. No.: B6484235
CAS No.: 897623-98-2
M. Wt: 342.33 g/mol
InChI Key: PKUSKTXTSAZYOV-UHFFFAOYSA-N
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Description

3-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea is a urea-based compound featuring a tetrazole moiety substituted with a 4-fluorophenyl group and a 3-methoxyphenyl urea backbone. The 3-methoxyphenyl group contributes to lipophilicity and electronic properties, influencing interactions with target proteins.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-25-14-4-2-3-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-7-5-11(17)6-8-13/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUSKTXTSAZYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole.

    Methylation: The tetrazole derivative is then subjected to a methylation reaction using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.

    Urea Formation: The final step involves the reaction of the methylated tetrazole with 3-methoxyphenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or other polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxyphenyl group.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of methoxy or other nucleophilic groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. The presence of the tetrazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, this compound could be explored for its potential as a drug candidate. The combination of the tetrazole and urea functionalities suggests it might interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their functions. The tetrazole ring could mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, while the urea moiety could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound is compared to three analogs (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-Methoxyphenyl urea, tetrazolylmethyl C₁₆H₁₅FN₆O₂ 342.3* -
1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}urea 4-Ethoxyphenyl urea, tetrazolylmethyl C₁₇H₁₇FN₆O₂ 356.35
Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) 4-Fluorophenyl urea, oxadiazolylphenyl Not provided Not provided
11l (1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) 3-Methoxyphenyl urea, thiazolyl-piperazine C₂₂H₂₅FN₈O₃S 496.3

*Calculated based on structural analogs.

Key Observations

Tetrazole vs. Oxadiazole (Z15):

  • The target compound’s tetrazole ring (four nitrogens) replaces Z15’s oxadiazole (two nitrogens, one oxygen), which may alter electron distribution and hydrogen-bonding capacity. Tetrazoles are more metabolically stable than oxadiazoles, a critical factor in drug design .

Substituent Position (Ethoxy vs. Methoxy): The 4-ethoxyphenyl analog () differs in substituent position (para vs. meta) and alkyl chain length (ethoxy vs. methoxy).

Complexity in 11l:

  • Compound 11l incorporates a thiazole-piperazine-hydrazinyl moiety, significantly increasing molecular weight (496.3 vs. 342.3) and introducing additional hydrogen-bonding sites. This complexity may improve target selectivity but complicate synthesis (yield: 85.2%) .

Implications of Structural Differences

  • Bioactivity: The tetrazole’s bioisosteric role may mimic carboxyl groups in enzyme active sites, while the 3-methoxyphenyl group could enhance π-π stacking in aromatic pockets.
  • Solubility and Permeability: The smaller methoxy group (vs. ethoxy) balances lipophilicity and solubility, critical for oral bioavailability.

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